![molecular formula C8H17BrSi B13163749 {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13163749.png)
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane is an organosilicon compound with the molecular formula C₈H₁₇BrSi. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a trimethylsilane group. It is primarily used in organic synthesis as a reagent and intermediate for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane typically involves the reaction of cyclopropylmethyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopropylmethyl bromide+Trimethylsilyl chlorideBase[1-(Bromomethyl)cyclopropyl]methyltrimethylsilane+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclopropylmethyl derivatives.
Reduction: Formation of cyclopropylmethyltrimethylsilane.
Oxidation: Formation of cyclopropylmethyl alcohol or cyclopropylmethyl carboxylic acid.
科学研究应用
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane is used in various scientific research applications:
Organic Synthesis: As a reagent for introducing the cyclopropylmethyl group into organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: As a precursor for the preparation of silicon-containing polymers and materials.
Biological Studies: In the modification of biomolecules for studying their structure and function.
作用机制
The mechanism of action of {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane involves the reactivity of the bromomethyl group and the trimethylsilane group. The bromomethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The trimethylsilane group provides stability and enhances the lipophilicity of the compound, facilitating its interaction with organic substrates and biological molecules.
相似化合物的比较
Similar Compounds
Cyclopropylmethyl bromide: Lacks the trimethylsilane group, making it less stable and less lipophilic.
Trimethylsilylmethyl bromide: Lacks the cyclopropyl ring, resulting in different reactivity and applications.
Cyclopropyltrimethylsilane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane is unique due to the combination of the cyclopropyl ring, bromomethyl group, and trimethylsilane group. This combination imparts unique reactivity and stability, making it a valuable reagent in organic synthesis and various scientific research applications.
属性
分子式 |
C8H17BrSi |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
[1-(bromomethyl)cyclopropyl]methyl-trimethylsilane |
InChI |
InChI=1S/C8H17BrSi/c1-10(2,3)7-8(6-9)4-5-8/h4-7H2,1-3H3 |
InChI 键 |
ZMJYOOKFLHECTB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1(CC1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


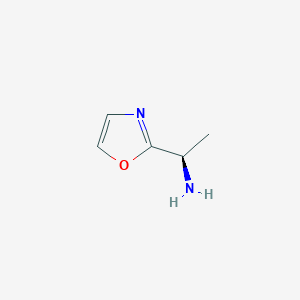
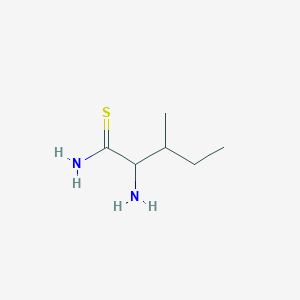
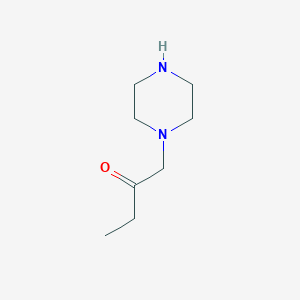

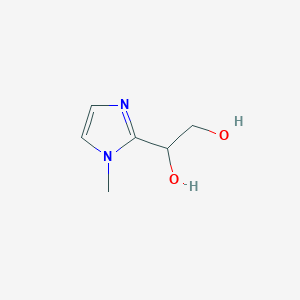

![2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13163690.png)
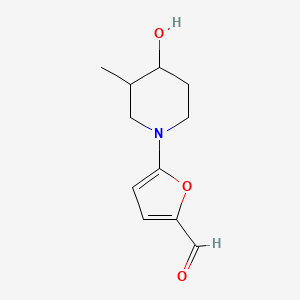


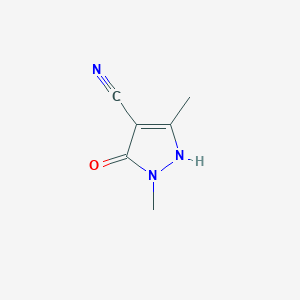
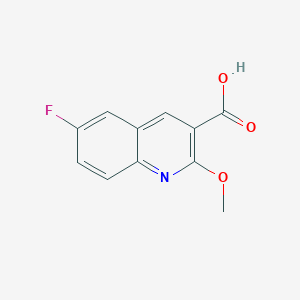
![({[3-(Bromomethyl)pentyl]oxy}methyl)benzene](/img/structure/B13163735.png)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)
